Isobutylene
Overview
Description
Isobutylene, also known as 2-methylpropene, is a hydrocarbon with the chemical formula (CH₃)₂C=CH₂. It is a four-carbon branched alkene (olefin) and one of the four isomers of butylene. This compound is a colorless, flammable gas that is of considerable industrial value .
Synthetic Routes and Reaction Conditions:
Dehydration of Tertiary Butyl Alcohol (TBA): This method involves heating tertiary butyl alcohol containing water to 90°C through a preheater, introducing it into a dehydration reactor filled with resin, and starting a dehydration reaction.
Catalytic Dehydrogenation of Isobutane:
Industrial Production Methods:
Back-Cracking of Methyl Tert-Butyl Ether (MTBE) or Ethyl Tert-Butyl Ether (ETBE): this compound can be produced in high purities by back-cracking MTBE or ETBE at high temperatures and then separating the this compound by distillation from methanol.
Ethenolysis of Dithis compound: This method involves the ethenolysis of dithis compound to prepare neohexene, with this compound as a byproduct.
Types of Reactions:
Common Reagents and Conditions:
Sulfuric Acid: Used as a catalyst in the alkylation reaction of this compound with butane.
Lewis Acids: Used in the catalytic chain transfer polymerization of this compound.
Major Products:
Polythis compound (Butyl Rubber): Produced through the polymerization of this compound.
Isooctane: Produced through the alkylation of this compound with butane.
Methacrolein and Methacrylic Acid: Produced through the oxidation of this compound.
Safety and Hazards
Isobutylene is highly flammable and forms explosive mixtures with air . It is heavier than air and may travel along the ground or accumulate in spaces with low ceiling height, potentially reducing oxygen levels . Heating to decomposition may release carbon oxides and other potentially toxic gases . It can cause CNS (central nervous system) depression and is considered as a simple asphyxiant at elevated concentrations .
Future Directions
There is a growing interest in utilizing ionic interactions to modify and tailor the physical properties of polymers, as even a low concentration of ionic groups is sufficient to induce large changes in properties . Consequently, it should be possible to expand the range of properties displayed by IIR by introducing a low concentration of ionic moieties bound to the polymer chain in the form of ionomers .
Relevant Papers
Several papers have been published on the topic of Isobutylene. For instance, a paper titled “Highly reactive polythis compound through cationic polymerization of this compound” discusses the importance of HRPIB as an industrial polymeric material used as additives for lubricants, fuels, and polymers . Another paper titled “Facile synthesis of poly(this compound-co-isoprene) (IIR) carboxylated derivatives by thiol–ene click chemistry” discusses the synthesis of this compound from ethanol in the presence of ZnO/ZrO2 catalysts .
Mechanism of Action
Target of Action
Isobutylene, also known as 2-methylpropene, is a four-carbon branched alkene . It primarily targets chemical reactions in industrial processes, serving as a crucial intermediate in the production of a variety of products .
Mode of Action
This compound interacts with its targets through various chemical reactions. For instance, it can be alkylated with butane to produce isooctane or dimerized to dithis compound (DIB) and then hydrogenated to make isooctane . It can also undergo cationic polymerization, a process that involves the formation of a cationic intermediate . This process is facilitated by the stability of the cation formed upon protonation of this compound .
Biochemical Pathways
This compound is involved in several biochemical pathways. It can be produced via the methylerythritol-phosphate (MEP) pathway and mevalonate (MVA) pathway, both of which produce isoprenoid precursors of dimethylallyl diphosphate (DMAPP) and isopentenyl pyrophosphate (IPP) . Furthermore, it can be synthesized by cationic polymerization in ionic liquids .
Pharmacokinetics
This is due to the shielding of the polar backbone of the amides, which enhances their ability to cross biological membranes .
Result of Action
The result of this compound’s action is the production of various industrially significant compounds. For example, the polymerization of this compound produces butyl rubber (polythis compound or PIB) . Additionally, antioxidants such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are produced by Friedel-Crafts alkylation of phenols with this compound .
Action Environment
This compound is a colorless flammable gas that is heavier than air . It can form explosive mixtures with air and may travel along the ground or accumulate in spaces with low ceiling height, potentially reducing oxygen levels . Heating to decomposition may release carbon oxides and other potentially toxic gases . These environmental factors can influence the action, efficacy, and stability of this compound in industrial processes.
Biochemical Analysis
Biochemical Properties
Isobutylene plays a role in biochemical reactions, particularly in the production of gaseous alkenes . The two main isoprenoid pathways that can lead to this compound are the methylerythritol-phosphate (MEP) pathway and mevalonate (MVA) pathway . Both pathways produce isoprenoid precursors of dimethylallyl diphosphate (DMAPP) and isopentenyl pyrophosphate (IPP) .
Molecular Mechanism
The molecular mechanism of this compound involves cationic polymerization . This process is initiated by a cationic initiator in conjunction with a Lewis acid, where heterolytic bond cleavage of the initiator leads to reactive cation species .
Temporal Effects in Laboratory Settings
In laboratory settings, the polymerization of this compound has been studied systematically in a 1-butyl-3-methylimidazolium hexafluorophosphate (ionic liquid) at -10 °C . The effects of operating parameters including polymerization temperature, rotating speed, and relative dosage of monomers and initiating systems on the number-average molecular weight of highly reactive polythis compound (HRPIB) were studied .
Metabolic Pathways
This compound is involved in the metabolic pathways of the production of gaseous alkenes . The two main isoprenoid pathways that can lead to this compound are the MEP pathway and MVA pathway .
Scientific Research Applications
Isobutylene has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
Isobutylene is one of the four isomers of butylene. The other isomers include:
1-Butene: A linear alkene with the formula CH₂=CH-CH₂-CH₃.
cis-2-Butene: A linear alkene with the formula CH₃-CH=CH-CH₃, where the hydrogen atoms are on the same side of the double bond.
trans-2-Butene: A linear alkene with the formula CH₃-CH=CH-CH₃, where the hydrogen atoms are on opposite sides of the double bond.
Uniqueness of this compound:
Properties
IUPAC Name |
2-methylprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTUBCCKSQIDNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8, Array | |
Record name | ISOBUTYLENE | |
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Related CAS |
18923-87-0, 15220-85-6, 9003-27-4, 7756-94-7, 42278-27-3, 9003-27-4 (Parent) | |
Record name | 1-Propene, 2-methyl-, dimer | |
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Record name | 1-Propene, 2-methyl-, tetramer | |
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Record name | Polyisobutylene | |
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Record name | 1-Propene, 2-methyl-, trimer | |
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Record name | 1-Propene, 2-methyl-, pentamer | |
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Record name | 1-Propene, 2-methyl-, homopolymer, chlorinated | |
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DSSTOX Substance ID |
DTXSID9020748 | |
Record name | Isobutene | |
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Molecular Weight |
56.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isobutylene is a colorless gas with a faint petroleum-like odor. For transportation it may be stenched. It is shipped as a liquefied gas under its own vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. The leak can either be a liquid or vapor leak. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. It is used in the production of isooctane, a high octane aviation gasoline., Colorless liquid or gas with odor of coal gas; [Hawley] Compressed gas with an unpleasant odor; [MSDSonline] Boiling point = -6.9 deg C; [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR. | |
Record name | ISOBUTYLENE | |
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Record name | Isobutylene | |
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Boiling Point |
19.6 °F at 760 mmHg (NTP, 1992), -7.0 °C, -6.9 °C | |
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Flash Point |
-105 °F (NTP, 1992), -76 °C, -80 °C (-112 °F) - closed cup, -105 °F (-76 °C), -76.1 °C c.c. | |
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Solubility |
Insoluble (NTP, 1992), In water, 263 mg/L at 25 °C, Very soluble in ethanol and ether; soluble in benzene, sulfuric acid, Soluble in organic solvents, Solubility in water, g/100ml at 20 °C: 0.03 | |
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Density |
0.59 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.589 g/cu cm at 25 °C (p >1 atm), Density: 0.6 at 20 °C, Relative density (water = 1): 0.59 | |
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Vapor Density |
1.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.94 (Air = 1), Relative vapor density (air = 1): 1.94 | |
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Vapor Pressure |
1 mmHg at -157.2 °F ; 5 mmHg at -141.7 °F (NTP, 1992), 2,308 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 257 | |
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Color/Form |
Colorless gas, Colorless volatile liquid or easily liquefied gas | |
CAS No. |
115-11-7, 68037-14-9 | |
Record name | ISOBUTYLENE | |
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Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isobutene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylpropene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.697 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOBUTYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA2LMR467H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isobutylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOBUTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-220.5 °F (NTP, 1992), -140.7 °C, -140.3 °C | |
Record name | ISOBUTYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3667 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Isobutylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOBUTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.